Cas no 2098051-04-6 (2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile)

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
- 2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile
- 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
-
- Inchi: 1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2
- InChI Key: AAVCDMLLBPOBSK-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C2CCCCC=2N(CC#N)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 324
- XLogP3: 2.7
- Topological Polar Surface Area: 69.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 430.5±45.0 °C at 760 mmHg
- Flash Point: 214.1±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6906-2.5g |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile |
2098051-04-6 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F2198-6906-0.25g |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile |
2098051-04-6 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2198-6906-1g |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile |
2098051-04-6 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | T169946-100mg |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)acetonitrile |
2098051-04-6 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2198-6906-10g |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile |
2098051-04-6 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | T169946-1g |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)acetonitrile |
2098051-04-6 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F2198-6906-5g |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile |
2098051-04-6 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-6906-0.5g |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile |
2098051-04-6 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | T169946-500mg |
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)acetonitrile |
2098051-04-6 | 500mg |
$ 320.00 | 2022-06-03 |
2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile Related Literature
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
4. Book reviews
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile: A Comprehensive Overview
The compound 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile, with CAS No. 2098051-04-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery and development. In this article, we will delve into its structural characteristics, synthesis methods, pharmacological properties, and the latest research findings.
The molecular structure of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is composed of a thiophene ring fused with an indazole moiety. The indazole ring system is further substituted with an acetonitrile group at the 2-position. This combination of functional groups imparts the molecule with unique electronic and steric properties that make it a promising candidate for various biological applications.
Recent studies have highlighted the potential of this compound as a small molecule inhibitor in various cellular pathways. For instance, researchers have explored its ability to modulate kinase activity, which is crucial in the development of anti-cancer therapies. The thiophene ring in the molecule plays a significant role in enhancing its bioavailability and stability within biological systems.
The synthesis of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile involves a multi-step process that typically begins with the preparation of the thiophene derivative. This is followed by a series of coupling reactions to form the indazole ring system. The final step involves the introduction of the acetonitrile group through nucleophilic substitution or similar reactions. The optimization of these steps has been a focus of recent research to improve yield and purity.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. It has demonstrated selective inhibition against certain protein kinases, which are often overexpressed in cancer cells. Additionally, its ability to penetrate cellular membranes efficiently makes it a strong candidate for targeted drug delivery systems.
One of the most exciting developments involving this compound is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Recent research has indicated that it may inhibit key enzymes involved in amyloid-beta production, thereby reducing plaque formation in the brain. This finding has opened new avenues for exploring its therapeutic potential in neurology.
The toxicity profile of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile has also been extensively studied. Acute toxicity studies in animal models have shown minimal adverse effects at therapeutic doses. However, chronic toxicity studies are still underway to fully understand its long-term safety profile.
In conclusion, 2-(3-(Thiophen-3-yl)-4,5,6
2098051-04-6 (2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile) Related Products
- 2137698-93-0(Propanamide, N-[2-hydroxy-3-(methylamino)propyl]-N,2-dimethyl-)
- 7463-51-6(4-Bromo-3,5-dimethylphenol)
- 2138406-40-1(3-Ethyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-ol)
- 1154600-08-4(2-(3-ethylpiperidin-1-yl)ethan-1-amine)
- 697300-78-0(2-Bromo-4-vinylpyridine)
- 1266830-52-7(1-(3-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1040652-55-8(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide)
- 1798458-91-9(3-(phenylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide)
- 2172477-78-8(3,5-dimethyl-3-pentyl-1,2,3,4-tetrahydropyridine-2,4-dione)
- 1214329-06-2(2-Fluoro-5-methyl-3-phenylpyridine)




